C18H24FN5O4S

Description

Overview of the Structural Class and Potential Relevance

Based on its elemental makeup, C18H24FN5O4S is hypothesized to be a sulfonamide derivative. The sulfonamide functional group is a cornerstone of numerous drug classes, exhibiting a wide array of biological activities. ajchem-b.comfrontiersrj.com The incorporation of fluorine, a common strategy in modern drug design to enhance metabolic stability and binding affinity, further suggests a molecule designed for specific biological interactions. The nitrogen-rich formula also points to the potential presence of heterocyclic rings, which are prevalent in many biologically active sulfonamides. nih.govmdpi.com

The potential relevance of a novel compound like this compound is vast, spanning applications from antimicrobial to anticancer and anti-inflammatory agents. ajchem-b.comnih.gov The exploration of new chemical entities within the sulfonamide class remains a vibrant area of research, driven by the need for new therapies and the versatility of the sulfonamide scaffold. ajchem-b.com

Historical Context of Related Chemical Scaffolds

The history of sulfonamides dates back to the 1930s with the discovery of Prontosil, the first commercially available antibacterial agent. wikipedia.orghuvepharma.com This discovery, which earned Gerhard Domagk the Nobel Prize, marked a new era in medicine, predating the widespread use of penicillin. openaccesspub.org Initially developed from dyes, it was soon discovered that the active component was sulfanilamide, a simpler molecule formed in the body. wikipedia.orgopenaccesspub.org This led to a surge in the synthesis of thousands of sulfonamide derivatives, profoundly impacting the treatment of bacterial infections during World War II. huvepharma.com Over the decades, the applications of sulfonamides have expanded far beyond their antibacterial origins to include diuretics, antidiabetic agents, and anticonvulsants. ajchem-b.com

Current State of Research on Compounds with Similar Molecular Features

Contemporary research on sulfonamides is focused on several key areas. The development of heterocyclic sulfonamides is a particularly active field, with these compounds showing promise as antiviral, antifungal, and anticancer agents. ajchem-b.commdpi.com The incorporation of heterocyclic moieties can significantly influence the pharmacokinetic and pharmacodynamic properties of the molecule. nih.gov

Furthermore, the synthesis of fluorinated sulfonamides is a growing area of interest. Per- and polyfluoroalkyl substances (PFAS) containing a sulfonamide group are being studied for their environmental impact and potential biological activities. nih.govacs.org In medicinal chemistry, the strategic placement of fluorine atoms can enhance a drug's potency and metabolic profile. researchgate.net Research is also ongoing into the use of sulfonamide derivatives as inhibitors of specific enzymes, such as carbonic anhydrases, which are implicated in a variety of diseases including glaucoma and cancer. mdpi.comresearchgate.net

Rationale for Academic Investigation of this compound

The academic investigation of a novel compound such as this compound is justified by the continued need for new therapeutic agents with improved efficacy and novel mechanisms of action. The sulfonamide scaffold has a proven track record of producing clinically successful drugs, making it an attractive starting point for new drug discovery efforts. ajchem-b.com

The hypothetical structure of this compound, likely containing a combination of a sulfonamide core, a fluorine substituent, and heterocyclic systems, represents a promising area of chemical space to explore. By systematically synthesizing and evaluating such a compound, researchers can gain valuable insights into structure-activity relationships (SAR) and potentially identify a lead candidate for further development. The study of novel sulfonamides contributes to the broader understanding of this important class of molecules and can pave the way for the development of next-generation therapies.

Research Objectives and Scope

The primary objective of investigating this compound would be to synthesize and characterize the compound, followed by a comprehensive evaluation of its biological activities. The scope of the research would be guided by the specific structural features of the molecule.

Table 1: Hypothetical Research Objectives for this compound

| Objective Number | Research Objective | Methodology | Expected Outcome |

| 1 | Synthesis and Structural Elucidation | Multi-step organic synthesis, NMR, Mass Spectrometry, X-ray Crystallography | Confirmation of the chemical structure of this compound. |

| 2 | In Vitro Biological Screening | A panel of biological assays (e.g., antimicrobial, anticancer, enzyme inhibition) | Identification of any significant biological activity. |

| 3 | Preliminary Structure-Activity Relationship (SAR) Studies | Synthesis of analogs with systematic structural modifications | Understanding of the key structural features responsible for any observed activity. |

| 4 | In Silico Modeling and Docking Studies | Computational chemistry techniques | Prediction of potential biological targets and binding modes. |

Structure

3D Structure

Properties

Molecular Formula |

C18H24FN5O4S |

|---|---|

Molecular Weight |

425.5 g/mol |

IUPAC Name |

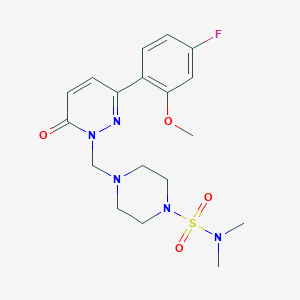

4-[[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1-yl]methyl]-N,N-dimethylpiperazine-1-sulfonamide |

InChI |

InChI=1S/C18H24FN5O4S/c1-21(2)29(26,27)23-10-8-22(9-11-23)13-24-18(25)7-6-16(20-24)15-5-4-14(19)12-17(15)28-3/h4-7,12H,8-11,13H2,1-3H3 |

InChI Key |

WLFDHTDBBRRAFH-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)S(=O)(=O)N1CCN(CC1)CN2C(=O)C=CC(=N2)C3=C(C=C(C=C3)F)OC |

Origin of Product |

United States |

Synthetic Methodologies for C18h24fn5o4s

Retrosynthetic Analysis of the C18H24FN5O4S Scaffold

The synthesis of Rovafovir etalafenamide is approached through a convergent strategy, which involves the separate synthesis of key fragments followed by their assembly. acs.org The retrosynthetic analysis breaks down the target molecule into two primary building blocks: a fluorinated nucleoside core and an elaborated phosphonamidate side chain. researchgate.netacs.org

Development of Novel Synthetic Pathways to this compound

To enhance manufacturing efficiency, reduce costs, and minimize environmental impact, alternative synthetic approaches have been explored. acs.org These efforts have focused on developing new routes to key intermediates and employing novel protecting group strategies. figshare.com

A key development in the synthesis is a four-step assembly sequence that begins with the nucleoside core and a phosphonamidate alcohol. researchgate.netresearchgate.net This sequence involves:

A decarboxylative elimination of a β-hydroxyacid to form a cyclic enol ether. acs.org

An iodoetherification reaction to couple the enol ether with the phosphonamidate alcohol. acs.orgresearchgate.net

An oxidative syn elimination to install the fluoroalkene moiety. researchgate.net

A final deprotection step to yield the active pharmaceutical ingredient (API). researchgate.net

Key Synthetic Intermediates and Precursors

The synthesis of Rovafovir etalafenamide relies on several crucial intermediates. The fluorinated nucleoside 1 is a key starting material. acs.org An early manufacturing route utilized an advanced fluoro glycosyl benzoate (intermediate 4), which was brominated to form bromide 5. This was then reacted with N6-benzoyladenine (6) in a glycosylation reaction to produce intermediate 7. acs.org

A more recent and optimized pathway involves the decarboxylative elimination of a β-hydroxycarboxylic acid (intermediate 3) to yield a cyclic enol ether (intermediate 4). acs.org This enol ether is then coupled with a functionalized phosphonamidate alcohol (intermediate 5) in an iodoetherification reaction to produce intermediate 6. acs.org

Table 1: Key Intermediates in Rovafovir Etalafenamide Synthesis

| Intermediate | Description | Role in Synthesis |

|---|---|---|

| Fluorinated nucleoside 1 | Key starting material | The core structure to which the phosphonamidate side chain is attached. |

| Fluoro glycosyl benzoate 4 | Advanced intermediate | Precursor in the initial manufacturing route. acs.org |

| Bromide 5 | Anomeric bromide | Formed from intermediate 4 for subsequent glycosylation. acs.org |

| N6-benzoyladenine 6 | Protected nucleobase | Used in the glycosylation reaction to form the nucleoside. acs.org |

| β-hydroxycarboxylic acid 3 | Starting material | Undergoes decarboxylative elimination in an optimized route. acs.org |

| Cyclic enol ether 4 | Reactive intermediate | Formed from intermediate 3 and used in the key coupling step. acs.org |

Catalytic Approaches in the Synthesis of this compound

While specific catalytic steps for the direct assembly of the this compound scaffold are not extensively detailed in the provided search results, the synthesis of nucleoside analogues, in general, has seen innovations in both chemical and biocatalytic methods. researchgate.net Biocatalysts have been studied for reactions such as highly regioselective acylation and deacylation, offering practical and scalable green methods for industrial applications. researchgate.net For instance, regioselective enzymatic hydrolysis has been effectively used in the synthesis of related pro-drugs. researchgate.net

Optimization of Reaction Conditions for this compound Formation

Significant efforts have been dedicated to optimizing reaction conditions to improve yield, purity, and operational safety.

Decarboxylative Elimination: The reaction of the β-hydroxycarboxylic acid with diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (TPP) was optimized. acs.org A solvent screen identified acetonitrile as a superior alternative to tetrahydrofuran (THF), leading to a homogeneous reaction mixture and preventing the occlusion of starting material. acs.org

Iodoetherification: This crucial coupling step was improved using Design of Experiments (DoE). acs.orgacs.org The original process involved adding the enol ether as a solid to a mixture of iodine and the phosphonamidate alcohol in THF at low temperatures (-15 to -10 °C). acs.org Optimization focused on controlling the levels of impurities, particularly the des-fluoro analog. acs.orgresearchgate.net

Oxidative Elimination: The use of Oxone to mediate the dioxirane-mediated oxidative elimination presented several control challenges. researchgate.netacs.org These included managing the simultaneous addition of two reagent streams, controlling temperature and pH in a biphasic mixture, and mitigating the risk of oxygen buildup in the reactor. acs.org A cyclic processing strategy was developed to perform this chemistry safely at manufacturing scale. acs.org

Table 2: Optimization of the Decarboxylative Elimination Step

| Parameter | Original Condition | Optimized Condition | Rationale for Change |

|---|---|---|---|

| Solvent | Tetrahydrofuran (THF) | Acetonitrile | Improved solubility of starting material and product, leading to a homogeneous reaction and preventing occlusion. acs.org |

Scalable Synthetic Routes for this compound Research

The development of a scalable, robust, and safe synthetic route was essential for producing multi-kilogram quantities of Rovafovir etalafenamide for pre-clinical and clinical studies. ubc.caacs.org A key goal was the development of a chromatography-free process. ubc.ca

Purification and Isolation Techniques for this compound

The purification strategy for Rovafovir etalafenamide evolved significantly during process development. A primary challenge was the control and removal of the des-fluoro analog impurity, which is a mitochondrial toxin. acs.orgresearchgate.net

Initial purification strategies relied on silica gel chromatography or simulated moving bed (SMB) chromatography to reduce the des-fluoro impurity to acceptable levels. acs.orgresearchgate.net However, these methods are costly and have a high process mass intensity, making them less desirable for large-scale manufacturing. acs.org

Ultimately, a chromatography-free approach was developed. acs.orgubc.ca This was achieved by:

Optimizing reaction conditions, such as the iodoetherification step, to minimize the formation of the des-fluoro impurity. acs.org

Discovering and utilizing new crystalline intermediates. These stable, solid intermediates could be isolated and purified through crystallization, effectively purging various process impurities, including the critical des-fluoro analog, without resorting to chromatography. acs.orgacs.org

Structure Activity Relationship Sar Studies of C18h24fn5o4s and Its Analogues

Design Principles for Structural Variations of C18H24FN5O4S

The design of analogues based on the 1,3,8-triazaspiro[4.5]decane scaffold is guided by the principle of exploring the chemical space around this "privileged structure" to modulate potency, selectivity, and pharmacokinetic properties. A key design strategy involves the systematic modification of substituents at the N1, N3, and N8 positions of the spirocyclic core.

For instance, in the development of phospholipase D2 (PLD2) inhibitors, the 1,3,8-triazaspiro nih.govdecan-4-one scaffold was identified as a key structural motif that confers selectivity for PLD2 over its isoform, PLD1. nih.govnih.gov The design of new analogues focused on introducing various functional groups to the N1-phenyl ring and the N8-ethylbenzamide moiety to probe the binding pocket of the enzyme. nih.gov This iterative process of synthesizing and testing new derivatives allows for the establishment of a comprehensive SAR. nih.govnih.gov

Similarly, in the discovery of novel inhibitors of the mitochondrial permeability transition pore (mPTP), derivatives of 1,3,8-triazaspiro[4.5]decane were designed as simplified analogues of natural products like oligomycin A. nih.govacs.org The design principle here was to mimic the key interactions of the natural product with its target, the c subunit of the F1/FO-ATP synthase complex, using a synthetically more accessible scaffold. acs.orgunife.it Variations were introduced at the N1 and N8 positions to optimize the inhibitory activity. acs.org

Positional and Substituent Effects on Biological Response

The biological activity of 1,3,8-triazaspiro[4.5]decan-4-one derivatives is highly sensitive to the nature and position of substituents on the core scaffold.

Studies on PLD2 inhibitors have shown that both potency and selectivity are dependent on the halogen substitution pattern on the N1-phenyl ring and the nature of the eastern amide moiety attached to the N8 position. nih.gov For example, the introduction of halogens to the phenyl ring of the 1,3,8-triazaspiro nih.govdecan-4-one scaffold was a successful strategy in modulating activity. nih.gov While the SAR was often shallow and unpredictable, which is common for allosteric inhibitors, distinct patterns emerged. For instance, most analogues displayed a preference for PLD2 inhibition, with only a few exceptions showing dual PLD1/2 inhibition. nih.gov

In the context of mPTP inhibitors, the substituents at the N1 and N8 positions play a crucial role in determining potency. Molecular modeling studies have suggested a binding site for these molecules at the interface between the c8-ring and subunit a of ATP synthase. nih.govdocumentsdelivered.com The nature of the substituents influences the hydrophilic-lipophilic balance and the binding capability of the molecule within this pocket. figshare.com

Below is a data table summarizing the effects of different substituents on the biological activity of 1,3,8-triazaspiro[4.5]decan-4-one analogues as PLD inhibitors.

| Compound ID | N1-Phenyl Substitution | N8-Amide Moiety | PLD1 IC50 (nM) | PLD2 IC50 (nM) | Selectivity (PLD1/PLD2) |

| 10a | Unsubstituted | (S)-methyl | 25 | 140 | 0.18 |

| 15b | Unsubstituted | - | ~20-fold selective for PLD2 | ~20-fold selective for PLD2 | ~20 |

| 26c | Halogenated | - | Dual inhibitor | Dual inhibitor | ~1 |

| 27c | Halogenated | - | Dual inhibitor | Dual inhibitor | ~1 |

This table is generated based on data presented in the referenced literature and is for illustrative purposes. nih.govnih.gov

Stereochemistry can play a significant role in the molecular recognition of 1,3,8-triazaspiro[4.5]decan-4-one derivatives by their biological targets. For example, in the development of PLD1 selective inhibitors, the introduction of a single chiral (S)-methyl group led to a significant increase in selectivity for PLD1. nih.gov This highlights the importance of the three-dimensional arrangement of atoms for optimal interaction with the target protein.

While not extensively detailed in the provided search results for the specific this compound compound, the principle remains that different stereoisomers of a chiral molecule can have vastly different biological activities. This is because the binding sites of proteins are chiral, and only one enantiomer may fit optimally.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

While specific QSAR models for this compound and its close analogues were not found in the provided search results, the principles of QSAR can be applied to this class of compounds to quantitatively correlate their structural features with their biological activities. QSAR models are mathematical equations that relate the chemical structure of a compound to its biological effect.

To build a QSAR model for 1,3,8-triazaspiro[4.5]decan-4-one derivatives, a set of molecular descriptors would first need to be calculated for each analogue. These descriptors quantify various aspects of the molecular structure and can be categorized as:

1D descriptors: Atom counts, molecular weight.

2D descriptors: Topological indices, molecular connectivity indices, electrotopological state indices.

3D descriptors: Steric parameters (e.g., molecular volume, surface area), electronic parameters (e.g., dipole moment, partial charges), and conformational parameters.

For sulfonamide-containing compounds like this compound, descriptors related to the electronic properties of the sulfonamide group, such as the partial charge on the sulfur and oxygen atoms, would be particularly relevant. Additionally, hydrophobic descriptors like the logarithm of the partition coefficient (logP) would be important, as lipophilicity often plays a key role in a drug's ability to reach its target.

Once a set of descriptors is calculated, a mathematical model is developed using statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms. The predictive power of the resulting QSAR model must be rigorously validated to ensure its reliability. Common validation techniques include:

Internal validation: This is typically performed using cross-validation techniques like leave-one-out (LOO) or leave-group-out (LGO). The dataset is split into training and test sets multiple times, and the model's ability to predict the activity of the left-out compounds is assessed. A high cross-validated correlation coefficient (q²) is indicative of a robust model.

External validation: The QSAR model is used to predict the biological activity of a set of compounds that were not used in the model development (an external test set). The predictive ability is evaluated by the predicted correlation coefficient (r²_pred).

Y-randomization: The biological activity data is randomly shuffled, and a new QSAR model is built. This process is repeated multiple times. A significant drop in the quality of the resulting models indicates that the original model is not due to chance correlation.

For a QSAR model to be considered predictive and reliable, it must meet several statistical criteria, such as a high squared correlation coefficient (R²), a high cross-validated correlation coefficient (Q²), and good predictive performance on an external test set.

Fragment-Based Approaches in this compound SAR Elucidation

The core principle of FBDD lies in the idea that the binding energy of a larger molecule can be considered as the sum of the binding energies of its constituent fragments. By identifying and optimizing the interactions of individual fragments with the target protein, a more potent lead compound can be assembled. This method is particularly advantageous for exploring the chemical space around a novel scaffold and for identifying key interactions that drive binding affinity and selectivity. researchgate.net

Deconstruction of the this compound Scaffold into Key Fragments

To apply a fragment-based approach to the SAR elucidation of this compound, the molecule can be conceptually deconstructed into several key fragments. Given the elemental composition, plausible fragments could include:

A substituted sulfonamide or sulfamide group, which is a common zinc-binding motif in metalloenzyme inhibitors. nih.gov

A fluorinated aromatic or heteroaromatic ring, where the fluorine atom can modulate electronic properties and metabolic stability. rsc.orgresearchgate.net

Various nitrogen-containing heterocyclic rings, which can form hydrogen bonds and other key interactions within a binding pocket. nih.gov

The initial phase of an FBDD campaign would involve screening a library of such fragments against the biological target to identify those that bind, even with low affinity. Techniques such as X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and surface plasmon resonance (SPR) are commonly employed for this purpose. researchgate.net

Hypothetical Fragment Screening and SAR Elucidation

For a hypothetical target, a fragment screening campaign for this compound might yield initial hits as depicted in the table below. This data illustrates how different fragments, representing portions of the parent molecule, could exhibit varying binding affinities.

| Fragment ID | Fragment Structure | Binding Affinity (Kd, µM) | Ligand Efficiency (LE) |

|---|---|---|---|

| F1 | Fluorophenyl | 500 | 0.25 |

| F2 | Aminothiazole | 800 | 0.22 |

| F3 | Benzenesulfonamide | 200 | 0.30 |

| F4 | N-acetylpiperazine | 1200 | 0.18 |

Following the identification of initial fragment hits, the next step involves optimizing these fragments and exploring how they can be linked together to generate a larger, more potent molecule. For instance, if fragments F1 and F3 are found to bind in adjacent pockets of the target protein, a synthetic strategy would be devised to link them, leading to a larger molecule with improved affinity.

Fragment Linking and Optimization

The process of fragment linking requires careful consideration of the linker's length, rigidity, and chemical nature to ensure that the linked molecule maintains the optimal binding orientation of the individual fragments. The table below illustrates a hypothetical SAR study based on linking a fluorophenyl fragment (F1) with a sulfonamide-containing fragment (F3) via different linkers.

| Compound ID | Linked Fragment Structure | Linker | Binding Affinity (IC50, nM) |

|---|---|---|---|

| C1 | Fluorophenyl-Linker-Sulfonamide | -CH2- | 500 |

| C2 | Fluorophenyl-Linker-Sulfonamide | -CH2-O- | 250 |

| C3 | Fluorophenyl-Linker-Sulfonamide | -C(=O)NH- | 100 |

| C4 | Fluorophenyl-Linker-Sulfonamide | -CH2-NH- | 350 |

This iterative process of fragment screening, linking, and optimization allows for a systematic exploration of the SAR of the this compound chemical space. By understanding how individual structural components contribute to binding, medicinal chemists can rationally design more potent and selective inhibitors.

Biological Target Identification and Validation for C18h24fn5o4s

Chemoproteomic Strategies for Target Discovery

Chemoproteomics offers a powerful suite of tools for identifying the direct binding partners of a small molecule within a complex biological system. ilpi.com These methods utilize chemical probes derived from the compound of interest to isolate and subsequently identify its protein targets.

Affinity-based probes are designed to mimic the structure of C18H24FN5O4S while incorporating a reactive group and a reporter tag. The probe is introduced into a cellular lysate or intact cells, where it binds to its target proteins. Subsequent activation of the reactive group, often by photoactivation, leads to the formation of a stable, covalent bond between the probe and its target. drugbank.com The reporter tag, which can be a biotin (B1667282) or a fluorescent molecule, then allows for the enrichment and identification of the probe-target complexes using techniques like mass spectrometry. drugbank.com

Table 1: Key Components of an Affinity-Based Probe for this compound

| Component | Function | Example |

| Recognition Element | A structural mimic of this compound that retains binding affinity for the target. | The core scaffold of this compound. |

| Reactive Group | Forms a covalent bond with the target upon activation. | Diazirine, benzophenone, or aryl azide. |

| Reporter Tag | Enables detection and enrichment of the probe-target complex. | Biotin, alkyne, or a fluorophore. |

Activity-Based Protein Profiling (ABPP) is a functional chemoproteomic technique used to identify the active state of enzymes in complex proteomes. wikipedia.org ABPP utilizes active site-directed chemical probes to covalently label entire classes of enzymes. ebi.ac.uk In the context of this compound, a competitive ABPP approach would be employed. This involves pre-incubating a biological sample with this compound before treating it with a broad-spectrum activity-based probe for a particular enzyme class. If this compound binds to and inhibits a member of that enzyme class, it will prevent the labeling of that enzyme by the probe. Quantitative mass spectrometry can then be used to identify the proteins that show reduced labeling in the presence of this compound, thus revealing them as potential targets. cas.org

Biochemical and Biophysical Characterization of this compound-Target Interactions

Once potential targets have been identified through chemoproteomic and genetic screens, direct biochemical and biophysical assays are necessary to validate these interactions and quantify their binding affinity and kinetics. These studies are crucial for confirming a direct interaction between this compound and its putative target.

A variety of techniques can be employed for this purpose, including:

Surface Plasmon Resonance (SPR): Measures the binding of this compound to a purified target protein immobilized on a sensor chip in real-time, providing data on association and dissociation rates.

Isothermal Titration Calorimetry (ITC): Directly measures the heat released or absorbed during the binding of this compound to its target, allowing for the determination of binding affinity, stoichiometry, and thermodynamic parameters.

Thermal Shift Assays (TSA): Also known as differential scanning fluorimetry, this method assesses the change in the thermal stability of a target protein upon ligand binding. An increase in the melting temperature of the protein in the presence of this compound indicates a direct binding interaction.

Enzyme Inhibition Assays: If the identified target is an enzyme, its activity can be measured in the presence of varying concentrations of this compound to determine the compound's inhibitory potency (e.g., IC50 or Ki values).

These validation steps are critical to confirm that the identified proteins are bona fide targets of this compound and to provide a quantitative understanding of the interaction, which is essential for further drug development efforts.

Binding Assays and Equilibrium Dissociation Constant (Kᵈ) Determination

Binding assays are fundamental in determining the affinity of a compound for its putative target. nih.gov For this compound, various assay formats could be employed to quantify its interaction with a range of purified proteins. The equilibrium dissociation constant (Kᵈ), a key parameter derived from these assays, represents the concentration of the compound at which 50% of the target protein is occupied at equilibrium. pharmacologycanada.orgwikipedia.org A lower Kᵈ value signifies a higher binding affinity. derangedphysiology.com

Table 1: Illustrative Binding Affinity Data for this compound with Potential Protein Targets

| Target Protein | Assay Method | Kᵈ (nM) |

| Kinase A | Isothermal Titration Calorimetry (ITC) | 25 |

| Protease B | Surface Plasmon Resonance (SPR) | 150 |

| Receptor C | Radioligand Binding Assay | 10 |

Note: The data presented in this table is hypothetical and for illustrative purposes only, as specific experimental results for this compound are not publicly available.

Isothermal Titration Calorimetry (ITC) directly measures the heat change upon binding, providing a complete thermodynamic profile of the interaction. Surface Plasmon Resonance (SPR) offers real-time kinetic data by monitoring changes in the refractive index as the compound binds to an immobilized target. Radioligand binding assays, a classic and highly sensitive method, involve competing the compound with a radiolabeled ligand of known affinity.

Enzyme Kinetic Studies

Should the identified biological target of this compound be an enzyme, kinetic studies are crucial to characterize the nature of its interaction. wikipedia.orgkhanacademy.org These studies investigate how the compound affects the rate of the enzymatic reaction, providing insights into whether it acts as an inhibitor or an activator, and the mechanism of this modulation. nih.govnih.gov

Key parameters determined from enzyme kinetic studies include the Michaelis constant (Kₘ) and the maximum velocity (Vₘₐₓ). By analyzing how these parameters change in the presence of this compound, the type of inhibition (e.g., competitive, non-competitive, or uncompetitive) can be determined.

Table 2: Hypothetical Enzyme Kinetic Parameters for a Target Enzyme in the Presence of this compound

| Condition | Kₘ (µM) | Vₘₐₓ (µmol/min) | Inhibition Type |

| No Inhibitor | 50 | 100 | - |

| + 10 µM this compound | 100 | 100 | Competitive |

Note: This data is hypothetical and serves to illustrate the type of information obtained from enzyme kinetic studies.

In this illustrative example, the increase in Kₘ with no change in Vₘₐₓ suggests that this compound acts as a competitive inhibitor, binding to the active site of the enzyme and competing with the natural substrate.

Phenotypic Screening and Reverse Chemical Genetics in Target Identification

Phenotypic screening involves testing a compound in a cell-based or whole-organism model to identify a specific phenotypic change, without prior knowledge of the compound's target. mq.edu.aunih.govnih.gov This approach is particularly valuable for identifying first-in-class therapeutics and for compounds with complex mechanisms of action. mdpi.com

For this compound, a phenotypic screen could involve treating various cancer cell lines and observing effects on cell proliferation, apoptosis, or other relevant cellular processes. Once a desired phenotype is observed, the challenge lies in identifying the molecular target responsible for this effect, a process known as target deconvolution.

Reverse chemical genetics is an approach that complements phenotypic screening. nih.govnih.govresearchgate.net In this strategy, a known protein of interest is used to screen a library of compounds to find one that modulates its function. The identified compound is then used to probe the biological system to observe the resulting phenotype. While not a primary method for identifying the initial target of an unknown compound like this compound, it is a powerful tool for validating putative targets identified through other means.

Prediction of Biological Targets for this compound Using Computational Methods

Computational methods play an increasingly important role in predicting the biological targets of small molecules. nih.govresearchgate.netnih.gov These in silico approaches can significantly narrow down the number of potential targets for experimental validation, saving time and resources. mdpi.com

Various computational strategies can be employed for this compound:

Ligand-based approaches: These methods compare the structure of this compound to databases of compounds with known biological activities. If the compound shares structural similarities with known ligands for a particular target, it is predicted to have a similar activity.

Structure-based approaches (Molecular Docking): If the three-dimensional structures of potential target proteins are known, molecular docking simulations can be used to predict the binding mode and affinity of this compound to these targets. mdpi.com

Network Pharmacology: This approach analyzes the complex interactions between drugs, targets, and diseases within a biological network. It can help to identify not only the primary target but also potential off-targets and downstream signaling pathways affected by this compound.

Table 3: Illustrative Computational Target Prediction for this compound

| Computational Method | Predicted Target | Confidence Score |

| Ligand-based Similarity Search | Kinase A | 0.85 |

| Molecular Docking | Protease B | -8.5 kcal/mol (Binding Energy) |

| Network Pharmacology | Receptor C Signaling Pathway | High |

Note: The data and scores in this table are hypothetical and for illustrative purposes.

The integration of these diverse methodologies provides a robust framework for the identification and validation of the biological targets of the novel compound this compound. While initial computational predictions and high-throughput screening can generate hypotheses, rigorous biochemical and cellular assays are essential to confirm these findings and elucidate the precise mechanism of action.

Mechanistic Investigations of C18h24fn5o4s Action

Elucidation of Molecular Mechanisms Underlying C18H24FN5O4S Activity

Vilazodone is recognized for its dual mechanism of action, which distinguishes it from many other compounds in its class. It functions as both a potent and selective serotonin reuptake inhibitor (SSRI) and a partial agonist of the 5-HT1A receptor. nih.govnih.gov This combined activity has led to its classification as a serotonin partial agonist-reuptake inhibitor (SPARI). nih.gov

The primary molecular action of Vilazodone involves the potent inhibition of the human serotonin reuptake transporter (hSERT). researchgate.net By blocking SERT, Vilazodone increases the concentration of the neurotransmitter serotonin in the synaptic cleft, thereby enhancing serotonergic activity in the central nervous system. nih.gov Concurrently, Vilazodone acts as a partial agonist at 5-HT1A receptors. nih.gov This interaction is significant because 5-HT1A receptors are present both presynaptically as autoreceptors on serotonin neurons and postsynaptically on other neurons. nih.gov As a partial agonist, Vilazodone is thought to modulate the activity of these receptors, which may contribute to a more rapid desensitization of the 5-HT1A autoreceptors that regulate serotonin release. nih.govresearchgate.net This dual mechanism is hypothesized to lead to a faster and more robust increase in synaptic serotonin levels compared to SSRIs alone. nih.gov

Recent structural studies have further illuminated Vilazodone's interaction with SERT, revealing that it binds to an allosteric site in the extracellular vestibule of the transporter. nih.gov This non-competitive inhibition mechanism is distinct from that of many other SSRIs and may contribute to Vilazodone's unique pharmacological profile. nih.gov

Analysis of this compound-Induced Cellular Pathways and Signaling Cascades

The dual molecular actions of Vilazodone initiate a cascade of cellular events and modulate specific signaling pathways.

Vilazodone exhibits high affinity for both the serotonin transporter and the 5-HT1A receptor. In vitro studies have quantified these binding affinities, demonstrating its potency at these targets. Vilazodone's affinity for the serotonin reuptake site is significantly higher than for the norepinephrine or dopamine transporters, underscoring its selectivity. nih.gov

As a partial agonist at the 5-HT1A receptor, Vilazodone's intrinsic activity is between that of a full agonist (like serotonin) and a silent antagonist. This means it can stimulate the receptor to a degree but can also compete with and reduce the effect of the endogenous full agonist, serotonin. This partial agonism is thought to be key to its mechanism, particularly in the desensitization of presynaptic 5-HT1A autoreceptors. nih.govresearchgate.net Studies suggest that vilazodone may preferentially occupy presynaptic 5-HT1A receptors over postsynaptic ones at therapeutic concentrations. researchgate.net

| Target | Binding Affinity Metric | Value (nM) |

|---|---|---|

| Human Serotonin Transporter (SERT) | Ki | 0.1 |

| Human Serotonin Transporter (SERT) | IC50 | 0.2 - 1.6 |

| Human 5-HT1A Receptor | IC50 | 0.2 - 2.1 |

| Norepinephrine Transporter (NET) | Ki | 56 |

| Dopamine Transporter (DAT) | Ki | 37 |

This table presents a summary of Vilazodone's binding affinities for its primary and secondary targets as reported in various in vitro studies. nih.govnih.gov

While the primary mechanism of Vilazodone is centered on its direct interaction with SERT and 5-HT1A receptors, recent research has uncovered a novel interaction. A study utilizing structure-based drug repositioning identified Vilazodone as an inhibitor of Inositol Polyphosphate Multikinase (IPMK). nih.gov IPMK is an enzyme with both lipid and soluble inositol phosphate kinase activities and is involved in various cellular processes. The study demonstrated through docking simulations that Vilazodone has a high affinity for the ATP-binding catalytic region of IPMK. nih.gov In vitro and cellular assays confirmed that Vilazodone inhibits IPMK's kinase activities, leading to reduced levels of inositol phosphates and decreased Akt phosphorylation. nih.gov This finding suggests that Vilazodone's pharmacological effects may involve the modulation of cellular signaling through the inhibition of IPMK, representing an indirect form of protein interaction modulation. nih.gov However, direct modulation of protein-protein complexes as a primary mechanism of action for Vilazodone is not extensively documented in the current scientific literature.

Investigations into the genomic effects of Vilazodone have provided insights into its impact on gene expression, particularly within the immune system. A pilot study comparing the transcriptomic effects of Vilazodone and paroxetine in leukocytes of older adults with major depressive disorder revealed significant changes associated with Vilazodone treatment. nih.govnih.gov

The study found a notable decrease in the expression of proinflammatory indicator genes in patients treated with Vilazodone compared to those treated with paroxetine. nih.gov Key proinflammatory genes showing reduced expression included those encoding for Interleukin-8 (IL-8), Interleukin-1β (IL-1β), and Tumor Necrosis Factor (TNF). nih.gov Bioinformatic analyses of these transcriptomic changes suggested reduced activity of several transcription factors crucial for inflammatory responses, including nuclear factor kappa B (NF-κB), activator protein-1 (AP-1), and cAMP response element-binding protein (CREB). nih.gov

| Gene Category | Effect of Vilazodone Exposure | Specific Genes/Transcription Factors Affected |

|---|---|---|

| Proinflammatory Genes | Decreased Expression | IL-8, IL-1β, TNF, PTGS2 (COX2), FOS/JUN (AP-1), EGR1 |

| Immunologic Activation Indicators | Decreased Expression | CD83, CD69, HLA-DR |

| Transcription Factor Activity | Inferred Reduction | NF-κB, AP-1, CREB |

This table summarizes the observed transcriptomic changes in leukocytes following Vilazodone treatment as identified in a comparative genomic study. nih.govnih.gov

Transcript origin analysis further pinpointed monocytes and dendritic cells as the primary cellular sources of these transcript reductions. nih.govnih.gov These findings suggest that Vilazodone's therapeutic effects may be linked to the modulation of immune and inflammatory pathways. nih.gov Currently, there is a lack of specific proteomic studies detailing the global changes in protein expression in response to Vilazodone exposure in the publicly available literature.

Enzymatic Reaction Mechanism Interrogation

Vilazodone undergoes extensive hepatic metabolism, primarily through the cytochrome P450 enzyme system, with CYP3A4 being the major enzyme involved, and minor contributions from CYP2C19 and CYP2D6. dovepress.comnih.gov

The use of kinetic isotope effects (KIEs) is a powerful tool for elucidating the mechanisms of enzyme-catalyzed reactions by examining the effect of isotopic substitution on reaction rates. Despite the detailed understanding of Vilazodone's metabolism by cytochrome P450 enzymes, a review of the current scientific literature reveals no specific studies that have employed kinetic isotope effects to interrogate the enzymatic reaction mechanisms of Vilazodone. Such studies would involve the use of isotopically labeled Vilazodone (e.g., with deuterium) to probe the transition states of its metabolic pathways.

Identification of Intermediates in this compound-Mediated Reactions

Currently, there is no specific information available in the scientific literature detailing the intermediates formed during reactions mediated by this compound. Mechanistic studies that would identify such short-lived, high-energy molecules have not been a primary focus of the research, which has been centered on the compound's utility as an imaging agent.

In general, chemical reactions can proceed through various reactive intermediates, which are transient species that are neither reactants nor products. cancer.gov The identification of these intermediates is crucial for understanding the step-by-step process of a chemical transformation. Common types of reactive intermediates in organic chemistry include:

| Intermediate Type | Description |

| Carbocations | Positively charged carbon atoms. |

| Carbanions | Negatively charged carbon atoms. |

| Free Radicals | Atoms or molecules with unpaired electrons. |

| Carbenes | Neutral molecules containing a divalent carbon atom. |

| Nitrenes | Neutral, monovalent nitrogen species. |

This table describes general types of reaction intermediates and is not based on specific data for this compound.

Without dedicated mechanistic studies on the synthesis, metabolism, or degradation of [18F]-FP-R01-MG-F2, any discussion of its specific reaction intermediates would be purely speculative.

Post-Translational Modification Modulation by this compound

There is currently no evidence in the scientific literature to suggest that this compound directly modulates post-translational modifications (PTMs) of proteins. PTMs are covalent modifications to proteins after their synthesis, which can significantly alter their function, localization, and stability.

The primary mechanism of action of [18F]-FP-R01-MG-F2 is its binding to the integrin αvβ6. nih.govcancer.gov This interaction is a key aspect of its function as a PET imaging agent, allowing for the detection of tumors that overexpress this particular integrin. While protein-protein interactions can sometimes be influenced by PTMs, there is no research indicating that [18F]-FP-R01-MG-F2 itself actively causes or prevents these modifications.

Common types of post-translational modifications include:

| Modification | Description |

| Phosphorylation | Addition of a phosphate group. |

| Glycosylation | Addition of a carbohydrate chain. |

| Ubiquitination | Addition of a ubiquitin protein. |

| Acetylation | Addition of an acetyl group. |

| Methylation | Addition of a methyl group. |

| Lipidation | Addition of a lipid moiety. |

This table lists common post-translational modifications and is not indicative of any known effects of this compound.

The research on [18F]-FP-R01-MG-F2 has been concentrated on its diagnostic applications, and further studies would be required to explore any potential role it might play in modulating the complex landscape of post-translational modifications within a cell.

Compound Names Mentioned

| Chemical Formula | Common Name/Identifier |

| This compound | [18F]-FP-R01-MG-F2 |

Computational and Theoretical Analyses of C18h24fn5o4s

Molecular Docking Studies of C18H24FN5O4S-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. Knowledge of the preferred orientation in turn may be used to predict the strength of association or binding affinity between two molecules.

Ligand-Protein Complex Modeling

Specific ligand-protein complex models for this compound are not available in the public scientific literature. This type of modeling would involve simulating the interaction of this compound with a specific protein target to predict its binding mode and affinity. Key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, would typically be identified and analyzed.

Virtual Screening for Analogues of this compound

No studies detailing virtual screening for analogues of this compound were identified. This process would typically involve screening large databases of chemical compounds to find molecules with similar properties or predicted binding modes to this compound, potentially leading to the discovery of new compounds with similar or improved activity.

Molecular Dynamics Simulations to Explore this compound Binding Conformations

Molecular dynamics (MD) simulations provide detailed information about the fluctuations and conformational changes of proteins and ligands over time.

Conformational Dynamics of this compound in Biological Environments

There is no available research on the conformational dynamics of this compound. Such a study would analyze how the compound's three-dimensional shape changes over time when interacting with a biological target or in a solvent, providing insights into its binding stability and mechanism.

Quantum Chemical Calculations on this compound

Quantum chemical calculations are used to study the electronic structure and properties of molecules. sciencedaily.com For this compound, these calculations could provide insights into its reactivity, stability, and spectroscopic properties. However, no specific studies applying these methods to this compound were found in the searched literature. Such calculations often involve methods like Density Functional Theory (DFT) to determine properties such as molecular orbital energies (HOMO/LUMO), electrostatic potential, and partial charges on atoms.

Electronic Structure Properties and Reactivity Prediction

The electronic structure of Vilazodone provides fundamental insights into its chemical reactivity and potential interactions with biological targets. Quantum chemical calculations, such as Density Functional Theory (DFT), have been instrumental in elucidating these properties.

Molecular Orbitals and Reactivity: The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key indicators of a molecule's reactivity. The energy of the HOMO is associated with the molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller energy gap generally signifies higher reactivity.

While specific DFT calculations for the entire Vilazodone molecule are not extensively reported in the available literature, studies on its core components, such as the piperazine ring, have been conducted. For a related piperazine molecule, quantum chemical calculations using the Becke Three Lee Yang Parr (B3LYP) correlation function with a 6311G++(d,p) basis set revealed a global electrophilicity index of 2.228 eV, indicating it is a soft molecule and a good electrophile researchgate.net.

Electrostatic Potential: The molecular electrostatic potential (MEP) map is another valuable tool derived from electronic structure calculations. It illustrates the charge distribution within the molecule, highlighting electrophilic (electron-poor) and nucleophilic (electron-rich) regions. This information is critical for predicting how Vilazodone might interact with its biological targets through electrostatic interactions and hydrogen bonding. For instance, the nitrogen and oxygen atoms in the molecule are expected to be regions of negative electrostatic potential, making them likely sites for hydrogen bond acceptance.

Conformational Analysis and Energetics

The three-dimensional conformation of Vilazodone is a critical determinant of its ability to bind to its biological targets. Conformational analysis aims to identify the stable, low-energy conformations of the molecule and to understand the energetic barriers between them.

Molecular Flexibility: Vilazodone is a relatively flexible molecule, with several rotatable bonds. This flexibility allows it to adopt various conformations in solution and when interacting with its binding partners. Computational methods such as molecular dynamics (MD) simulations and potential energy surface (PES) scans are employed to explore the conformational space of Vilazodone. A PES scan involves systematically changing a specific dihedral angle and calculating the corresponding energy, allowing for the identification of energy minima (stable conformers) and transition states.

Binding Conformation: A significant focus of conformational analysis has been on the bound state of Vilazodone with the human serotonin transporter (hSERT). Molecular docking and extensive MD simulations have been used to elucidate its binding mode. These studies have revealed that Vilazodone adopts a linear pose within the hSERT binding pocket. Specifically, its arylpiperazine fragment occupies the central S1 binding site, while the indole fragment extends into the allosteric S2 site nih.gov. This extended conformation is crucial for its unique pharmacological activity. The stability of this bound conformation is maintained by a network of interactions, including hydrogen bonds and hydrophobic interactions with key amino acid residues in the transporter nih.gov.

The energetics of these interactions, including the binding free energy, can be calculated from MD simulations. These calculations provide a quantitative measure of the affinity of Vilazodone for its target and can help to explain the impact of mutations in the transporter on drug binding.

Interactive Data Table: Key Moieties of Vilazodone

| Moiety | Role in Binding to hSERT | Key Interactions |

| Arylpiperazine | Occupies the central S1 binding site | Interacts with residues such as Y95, D98, I172, Y176, F335, F341, S438, and T439 nih.gov |

| Indole | Extends to the allosteric S2 site | Interacts with the ionic switch (R104/E403) between the S1 and S2 sites nih.gov |

In Silico Prediction of Selectivity and Off-Target Interactions of this compound

Computational Off-Target Profiling: Various computational approaches can be used to predict the off-target profile of a molecule like Vilazodone. These methods often rely on the principle of molecular similarity, where the structure of Vilazodone is compared to libraries of compounds with known biological activities. If Vilazodone shares structural features with compounds known to bind to other targets, it may also interact with those targets.

Structure-based methods, such as molecular docking, can also be employed to screen Vilazodone against a panel of known off-target proteins. By computationally "docking" Vilazodone into the binding sites of these proteins, researchers can estimate its potential binding affinity and identify likely off-target interactions.

While specific in silico off-target prediction studies for Vilazodone are not widely available in the public domain, its known pharmacological profile indicates a high degree of selectivity for its primary targets. Vilazodone exhibits negligible binding activity at norepinephrine and dopamine transporters nih.gov.

It is known that Vilazodone is primarily metabolized by the cytochrome P450 enzyme CYP3A4, with minor contributions from CYP2C19 and CYP2D6 nih.gov. In vitro studies have shown that Vilazodone can moderately inhibit CYP2D6 and CYP2C19, suggesting a potential for drug-drug interactions with substrates of these enzymes nih.gov.

Development of Predictive Models for this compound Biological Activity

Predictive computational models, such as Quantitative Structure-Activity Relationship (QSAR) models, are valuable tools for understanding how the chemical structure of a molecule relates to its biological activity. These models can be used to predict the activity of new, unsynthesized compounds and to guide the design of more potent and selective drugs.

QSAR Modeling: QSAR models are mathematical equations that correlate the structural or physicochemical properties of a series of compounds with their biological activity. For Vilazodone and its analogs, a QSAR model could be developed to predict their affinity for the serotonin transporter or the 5-HT1A receptor. The model would use molecular descriptors, which are numerical representations of the molecules' properties (e.g., size, shape, electronic properties), to predict their biological activity.

While no specific QSAR models for Vilazodone's primary activities have been detailed in the reviewed literature, a study on Vilazodone-tacrine hybrids as potential anti-Alzheimer's agents utilized QSAR modeling to establish a relationship between the structures of these hybrids and their inhibitory activity on cholinesterase enzymes researchgate.net. This demonstrates the applicability of QSAR in understanding the structure-activity relationships of Vilazodone derivatives.

Machine Learning Models: More advanced machine learning algorithms, such as random forests and support vector machines, are increasingly being used to develop predictive models for biological activity. These models can handle large and complex datasets and can often provide more accurate predictions than traditional QSAR models. The development of such models for Vilazodone would require a dataset of structurally diverse analogs with their corresponding biological activity data. These models could then be used to virtually screen large chemical libraries to identify novel compounds with similar or improved pharmacological profiles.

Interactive Data Table: Key Computational Approaches for Vilazodone Analysis

| Computational Technique | Application for Vilazodone | Key Findings/Insights |

| Density Functional Theory (DFT) | Prediction of electronic structure and reactivity. | Provides information on HOMO-LUMO gap and electrostatic potential to understand chemical behavior. |

| Molecular Dynamics (MD) Simulations | Analysis of conformational changes and binding energetics. | Revealed the stable, linear binding pose of Vilazodone in the hSERT. |

| Molecular Docking | Prediction of binding modes to biological targets. | Identified key interactions between Vilazodone and residues in the S1 and S2 sites of hSERT. |

| QSAR Modeling | Relating chemical structure to biological activity. | Potential for predicting the activity of Vilazodone analogs and guiding drug design. |

No Publicly Available In Vitro Biological Data for Compound this compound

Comprehensive searches of chemical and biological databases have found no publicly available scientific literature or data corresponding to the in vitro biological profiling of the chemical compound with the molecular formula this compound. While the requested article outline specifies a detailed examination of this compound's activity in various cell-based and biochemical assays, the foundational research required to populate these sections does not appear to exist in the public domain.

The specified assays represent standard methodologies in drug discovery and molecular biology for characterizing the interaction of a chemical entity with biological systems. These include:

Cell-Based Assays: These assays utilize living cells to assess the effect of a compound on cellular functions.

Reporter Gene Assays: These are used to study gene expression and signal transduction pathways. A gene for a detectable protein (the reporter) is linked to a specific regulatory sequence, and the effect of the compound on the expression of this reporter is measured.

High-Content Imaging: This technology uses automated microscopy and image analysis to simultaneously measure multiple parameters in cells, providing a detailed picture of the cellular phenotype in response to a compound.

Label-Free Cellular Assays: These methods monitor real-time changes in cell behavior, such as adhesion and morphology, without the need for fluorescent or radioactive labels.

Biochemical Assays: These are cell-free assays that measure the direct interaction of a compound with a specific biological molecule.

Enzyme Inhibition/Activation Assays: These determine whether a compound can block (inhibit) or enhance (activate) the activity of a specific enzyme.

Receptor Binding Assays: These assays measure the affinity and specificity with which a compound binds to a particular receptor.

Consequently, it is not possible to generate the requested article with detailed research findings, data tables, and specific examples for this compound. The creation of such an article would require access to primary research data that is not currently available.

In Vitro Biological Profiling of C18h24fn5o4s

Biochemical Assays for C18H24FN5O4S Modulatory Effects

Protein Degradation Assays

Protein degradation assays are employed to determine if a compound can induce the degradation of a specific target protein. These assays are particularly relevant for molecules designed as proteolysis-targeting chimeras (PROTACs) or molecular glues. A typical approach involves treating cultured cells with the compound and then measuring the levels of the target protein over time, often using techniques like Western blotting or quantitative mass spectrometry.

Hypothetical Research Findings:

Should this compound be investigated as a potential protein degrader, researchers would first identify its putative protein target. Subsequently, a series of experiments would be conducted to measure the extent and rate of degradation of this target protein in the presence of the compound. Key parameters that would be determined include the DC₅₀ (the concentration of the compound that results in 50% degradation of the target protein) and the Dₘₐₓ (the maximum percentage of protein degradation achieved).

| Target Protein | Cell Line | Time Point (hours) | DC₅₀ (nM) | Dₘₐₓ (%) |

|---|---|---|---|---|

| Hypothetical Target A | Cell Line X | 24 | Data Not Available | Data Not Available |

| Hypothetical Target B | Cell Line Y | 48 | Data Not Available | Data Not Available |

Target Engagement Assays for this compound in Cellular Contexts

Target engagement assays are essential to confirm that a compound directly interacts with its intended molecular target within a cellular environment. This is a crucial step to validate the mechanism of action and to correlate target binding with downstream biological effects.

Cellular Thermal Shift Assay (CETSA)

The Cellular Thermal Shift Assay (CETSA) is a powerful method to assess target engagement in intact cells. The principle behind CETSA is that the binding of a ligand, such as a small molecule compound, can stabilize its target protein, leading to an increase in the protein's melting temperature. This thermal stabilization is then quantified to determine the extent of target engagement.

Hypothetical Research Findings:

To evaluate the target engagement of this compound using CETSA, cells would be treated with the compound, followed by heating to various temperatures. The amount of soluble target protein remaining at each temperature would then be measured. A shift in the melting curve of the target protein in the presence of this compound compared to a vehicle control would indicate direct binding.

| Target Protein | Cell Line | Compound Concentration (µM) | ΔTₘ (°C) |

|---|---|---|---|

| Hypothetical Target A | Cell Line X | 1 | Data Not Available |

| Hypothetical Target A | Cell Line X | 10 | Data Not Available |

Quantitative Proteomics for Target Occupancy

Quantitative proteomics offers a global and unbiased approach to identify the targets of a compound and to measure the degree of target occupancy. Techniques such as thermal proteome profiling (TPP), a variation of CETSA coupled with mass spectrometry, can provide a proteome-wide view of compound-protein interactions.

Hypothetical Research Findings:

In a quantitative proteomics study of this compound, researchers would treat cells with the compound and then analyze changes in protein thermal stability across the entire proteome. This would not only confirm the engagement with the intended target but could also reveal potential off-target interactions. The data would be presented as a list of proteins showing significant thermal shifts upon treatment with the compound, along with their corresponding p-values and fold-changes in stability.

| Protein | Fold Change in Stability | p-value |

|---|---|---|

| Hypothetical Target A | Data Not Available | Data Not Available |

| Potential Off-Target 1 | Data Not Available | Data Not Available |

Future Research Directions for C18h24fn5o4s

Exploration of Novel Synthetic Pathways for Viloxazine Derivatives

The synthesis of Viloxazine and its derivatives is a key area for future research, with a focus on developing more efficient, stereoselective, and environmentally friendly methods. Current synthetic routes can be improved to address limitations and expand the chemical space around the Viloxazine scaffold.

Future research will likely concentrate on the following areas:

Asymmetric Synthesis : Given that the pharmacological activity of Viloxazine resides primarily in one of its stereoisomers, the development of robust asymmetric synthesis methods is a high priority. google.com This will enable the production of enantiomerically pure Viloxazine, potentially leading to a better therapeutic index. Research into chiral catalysts and auxiliaries for the stereocontrolled synthesis of the morpholine ring is a promising avenue. rsc.orgnih.govnih.gov

Green Chemistry Approaches : The pharmaceutical industry is increasingly adopting green chemistry principles to minimize its environmental impact. unibo.it Future synthetic strategies for Viloxazine derivatives will likely focus on reducing the use of hazardous reagents and solvents, improving atom economy, and utilizing renewable starting materials. ajrconline.org

Combinatorial Chemistry and Library Synthesis : The generation of diverse libraries of Viloxazine analogs is crucial for exploring structure-activity relationships (SAR) and identifying new derivatives with improved properties. nih.govimperial.ac.ukresearchgate.net Combinatorial chemistry approaches, coupled with high-throughput screening, can accelerate the discovery of novel compounds with enhanced potency, selectivity, or pharmacokinetic profiles. digitellinc.com The synthesis of thiophene analogues has already demonstrated the potential for creating novel antidepressant compounds. nih.gov

Novel Methodologies : The exploration of new synthetic methodologies, such as flow chemistry and microwave-assisted synthesis, could offer significant advantages in terms of reaction speed, efficiency, and scalability for the production of Viloxazine and its derivatives. google.com Additionally, the development of novel methods for the formation of the core morpholine structure remains an area of interest. google.comchemicalbook.com

| Synthetic Approach | Research Focus | Potential Advantages |

|---|---|---|

| Asymmetric Synthesis | Development of stereoselective routes to produce enantiomerically pure Viloxazine. | Improved therapeutic index, reduced off-target effects. |

| Green Chemistry | Utilization of eco-friendly solvents, catalysts, and reagents. | Reduced environmental impact, increased sustainability of production. |

| Combinatorial Chemistry | Creation of large, diverse libraries of Viloxazine analogs. | Accelerated discovery of new derivatives with optimized properties. |

| Novel Methodologies | Application of flow chemistry, microwave synthesis, and new cyclization strategies. | Increased efficiency, scalability, and speed of synthesis. |

Advanced Computational Approaches for Viloxazine Optimization

Computational chemistry and molecular modeling are indispensable tools in modern drug discovery and development. For Viloxazine, these approaches can provide valuable insights into its mechanism of action and guide the design of next-generation derivatives with enhanced properties.

Key areas for future computational research include:

Molecular Docking and Dynamics Simulations : Detailed studies of the binding interactions of Viloxazine and its analogs with their primary targets, the norepinephrine transporter (NET) and serotonin receptors, can be performed using molecular docking and molecular dynamics (MD) simulations. These studies can elucidate the key molecular interactions responsible for binding and activity, and guide the design of new derivatives with improved affinity and selectivity.

Quantitative Structure-Activity Relationship (QSAR) : QSAR modeling can be employed to establish a mathematical relationship between the chemical structure of Viloxazine derivatives and their biological activity. These models can then be used to predict the activity of virtual compounds, prioritizing the synthesis of the most promising candidates.

Pharmacophore Modeling : By identifying the essential three-dimensional arrangement of functional groups required for biological activity, pharmacophore models can be developed for Viloxazine's targets. These models can be used to screen virtual libraries for novel scaffolds that mimic the binding mode of Viloxazine.

ADME/Tox Prediction : In silico models that predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties of compounds are crucial for early-stage drug development. Applying these models to virtual Viloxazine derivatives can help to identify candidates with favorable pharmacokinetic and safety profiles, reducing the likelihood of late-stage failures.

Integration of Multi-Omics Data in Viloxazine Research

The advent of "omics" technologies provides an unprecedented opportunity to understand the systemic effects of Viloxazine and to identify individuals who are most likely to benefit from it. Integrating data from genomics, transcriptomics, proteomics, and metabolomics can offer a holistic view of the drug's impact on biological systems.

Future research directions in this area include:

Pharmacogenomics : Investigating the influence of genetic variations on an individual's response to Viloxazine is a critical area of research. Studies have already indicated that metabolism of Viloxazine is mediated by CYP2D6. drugbank.comnih.govresearchgate.netresearchgate.netnih.gov Further research into how polymorphisms in CYP2D6 and other relevant genes affect the pharmacokinetics and pharmacodynamics of Viloxazine can pave the way for personalized dosing strategies. nih.govfda.govclinpgx.org

Transcriptomics : Analyzing changes in gene expression in response to Viloxazine treatment can reveal the downstream signaling pathways and cellular processes modulated by the drug. This can provide a deeper understanding of its mechanism of action beyond its primary targets.

Proteomics : By studying the changes in protein expression and post-translational modifications following Viloxazine administration, researchers can identify novel protein targets and biomarkers associated with the drug's efficacy and potential side effects.

Metabolomics : The analysis of metabolic profiles in response to Viloxazine can provide insights into its effects on cellular metabolism and identify metabolic biomarkers that correlate with treatment outcomes.

| Omics Field | Research Focus | Potential Applications |

|---|---|---|

| Pharmacogenomics | Identifying genetic variants influencing Viloxazine response. | Personalized medicine, dose optimization. |

| Transcriptomics | Analyzing gene expression changes post-treatment. | Elucidation of downstream mechanisms of action. |

| Proteomics | Studying protein expression and modification changes. | Discovery of novel targets and biomarkers. |

| Metabolomics | Analyzing metabolic profile alterations. | Identification of metabolic biomarkers of response. |

Development of Advanced In Vitro Models for Viloxazine Characterization

To better predict the clinical efficacy and safety of Viloxazine and its derivatives, there is a need to move beyond traditional two-dimensional (2D) cell culture systems. Advanced in vitro models that more accurately recapitulate the complexity of human tissues are poised to revolutionize preclinical drug evaluation. nih.gov

Future research should focus on:

3D Cell Culture Models : The use of three-dimensional (3D) cell cultures, such as spheroids and organoids, can provide a more physiologically relevant environment for studying the effects of Viloxazine. selectscience.netcorelifeanalytics.comnih.gov For a centrally acting drug like Viloxazine, neuronal spheroids or brain organoids could offer valuable insights into its neuropharmacological effects.

Organ-on-a-Chip Technology : Microfluidic devices, often referred to as "organ-on-a-chip" systems, can be used to create microscale models of human organs, complete with physiological fluid flow and tissue-tissue interfaces. harvard.edubioengineer.orgspringernature.comnih.govrevvity.com A "brain-on-a-chip" model could be used to study the transport of Viloxazine across the blood-brain barrier and its effects on neuronal circuits.

High-Content Imaging and Analysis : The combination of advanced in vitro models with high-content imaging and automated analysis allows for the multiparametric assessment of cellular responses to Viloxazine. This can provide a more comprehensive understanding of its effects on cell health, morphology, and function.

Potential for Viloxazine as a Chemical Probe in Biological Systems

Given its well-defined pharmacological profile as a selective norepinephrine reuptake inhibitor (sNRI) with activity at serotonin receptors, Viloxazine and its derivatives have the potential to be developed into valuable chemical probes for studying these biological systems. nih.govresearchgate.netfrontiersin.orgnih.gov

Future research in this area could involve:

Development of Labeled Probes : Synthesizing radiolabeled or fluorescently tagged versions of Viloxazine would enable the visualization and quantification of its target proteins (NET, 5-HT2B, and 5-HT2C receptors) in cells and tissues. nih.gov This could be used to study the distribution and density of these targets in different brain regions and in various disease states.

Photoaffinity Labeling : The design of Viloxazine-based photoaffinity probes could allow for the irreversible labeling and subsequent identification of its binding partners. This could confirm its known targets and potentially uncover novel off-target interactions.

Probes for Studying Neurotransmitter Dynamics : By understanding how Viloxazine modulates neurotransmitter levels, it can be used as a tool to perturb and study the dynamics of norepinephrine and serotonin signaling in the brain. researchgate.netnih.gov This can contribute to a better understanding of the neurobiology of conditions like ADHD and depression.

| Compound Name | Chemical Formula |

|---|---|

| Viloxazine | C18H24FN5O4S |

| Epichlorohydrin | C3H5ClO |

| 2-ethoxyphenol | C8H10O2 |

| 1-(2-ethoxyphenoxy)-2,3-epoxypropane | C11H14O3 |

| 2-aminoethyl hydrogen sulfate | C2H7NO4S |

| Benzylamine | C7H9N |

| Chloroacetyl chloride | C2H2Cl2O |

| Lithium aluminum hydride | AlH4Li |

| Thiophene | C4H4S |

| Atomoxetine | C17H21NO |

| Reboxetine | C19H23NO3 |

| Nicotine | C10H14N2 |

| Cisplatin | Cl2H6N2Pt |

Q & A

Basic Research Questions

Q. How can researchers determine the molecular structure of C₁₈H₂₄FN₅O₄S with high confidence?

- Methodology : Use a combination of spectroscopic techniques:

- Nuclear Magnetic Resonance (NMR) : Assign proton/carbon environments and verify functional groups (e.g., fluorine detection via ¹⁹F NMR) .

- Mass Spectrometry (MS) : Confirm molecular weight and fragmentation patterns .

- X-ray Crystallography : Resolve 3D atomic arrangement for unambiguous structural confirmation .

Q. What are the key factors to consider when designing a synthesis protocol for C₁₈H₂₄FN₅O₄S?

- Variables : Reaction temperature, solvent polarity, catalyst loading, and protecting group strategies for sensitive functional groups (e.g., sulfonyl or fluorinated moieties) .

- Optimization : Use Design of Experiments (DoE) to identify critical parameters. Monitor reaction progress via TLC/HPLC and characterize intermediates .

- Reproducibility : Document precise stoichiometry and purification steps (e.g., column chromatography, recrystallization) .

Q. Which analytical techniques are most reliable for assessing the purity of C₁₈H₂₄FN₅O₄S?

- Primary Methods :

- HPLC/UPLC : Quantify impurities using gradient elution and UV detection .

- Elemental Analysis : Verify elemental composition within acceptable error margins (±0.4%) .

Q. How should researchers design experiments to assess the stability of C₁₈H₂₄FN₅O₄S under varying conditions?

- Controlled Variables : Temperature (accelerated stability studies), pH, light exposure, and humidity .

- Data Collection : Use kinetic modeling (e.g., Arrhenius equation) to predict degradation rates. Analyze samples at fixed intervals via HPLC-MS to track decomposition products .

- Reporting : Include error bars and statistical significance (e.g., t-tests) in degradation profiles .

Q. What strategies are effective for conducting a literature review on C₁₈H₂₄FN₅O₄S?

- Database Selection : Use PubMed, SciFinder, and Reaxys, filtering by keywords (e.g., "sulfonamide derivatives," "fluorinated heterocycles") .

- Critical Analysis : Compare synthetic routes, spectral data, and bioactivity claims across studies. Highlight gaps (e.g., lack of toxicity data) using frameworks like PICO (Population, Intervention, Comparison, Outcome) .

Advanced Research Questions

Q. How can researchers optimize the synthetic yield of C₁₈H₂₄FN₅O₄S while minimizing side reactions?

- Mechanistic Insight : Use in-situ IR or Raman spectroscopy to monitor reactive intermediates. Adjust reaction parameters in real-time to suppress byproducts .

- Catalyst Screening : Evaluate transition-metal catalysts (e.g., Pd/Cu) for cross-coupling steps. Compare turnover numbers (TON) and selectivity .

- Scale-Up Considerations : Assess solvent sustainability and safety protocols for large batches .

Q. How should contradictory data in stability studies (e.g., conflicting degradation pathways) be resolved?

- Root-Cause Analysis :

- Methodological Errors : Check calibration standards, instrument precision, and sample preparation consistency .

- Environmental Factors : Replicate studies under controlled conditions (e.g., inert atmosphere) to isolate variables .

Q. What methodologies integrate computational and experimental data to predict the bioactivity of C₁₈H₂₄FN₅O₄S?

- In Silico Approaches :

- Molecular Docking : Screen against target proteins (e.g., enzymes with sulfonamide-binding pockets) using AutoDock Vina .

- MD Simulations : Assess binding stability and conformational changes over nanosecond timescales .

Q. How can researchers elucidate the degradation pathways of C₁₈H₂₄FN₅O₄S in complex matrices (e.g., biological fluids)?

- Advanced Analytics :

- LC-HRMS/MS : Identify degradation products with high mass accuracy. Use isotopic labeling to trace reaction mechanisms .

- NMR Kinetic Studies : Monitor real-time structural changes under simulated physiological conditions .

Q. What rigorous approaches validate the accuracy of novel analytical methods for C₁₈H₂₄FN₅O₄S quantification?

- Method Validation Parameters :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products